4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
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Overview
Description
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol is an organic compound with the molecular formula C9H21NO3 and a molecular weight of 191.27 g/mol . It is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol typically involves the reaction of a corresponding amine with an aldehyde or ketone containing a hydrogen carboxyl group . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals.
Medicine: It may serve as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other compounds.
Comparison with Similar Compounds
Similar Compounds
4-((2-Methoxyethyl)amino)butan-1-ol: This compound has a similar structure but lacks the additional ethoxy group.
4-Aminobutan-1-ol: A simpler compound with only an amino and hydroxyl group attached to the butane chain.
Uniqueness
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol is unique due to the presence of the 2-(2-methoxyethoxy)ethyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs
Properties
IUPAC Name |
4-[2-(2-methoxyethoxy)ethylamino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO3/c1-12-8-9-13-7-5-10-4-2-3-6-11/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVLIACSFNYSEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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